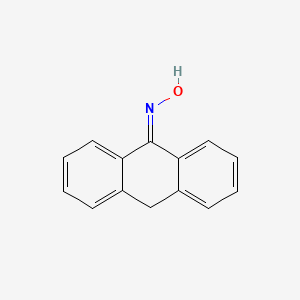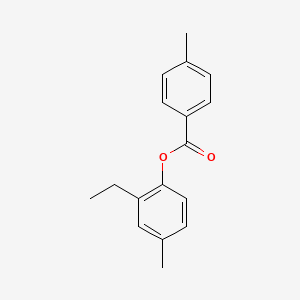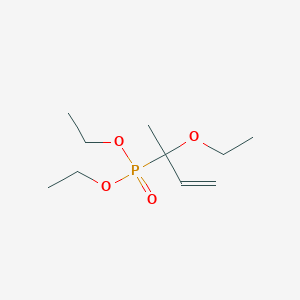
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid ester functional group, which imparts unique chemical properties to these compounds. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
The synthesis of diethyl (2-ethoxybut-3-en-2-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate alkyl halide . Industrial production often employs these methods due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as O, S, N, and C nucleophiles.
Common Reagents and Conditions: Typical reagents include triflic anhydride for chemoselective activation and various chlorinating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: The compound’s resistance to hydrolysis makes it useful in the development of pharmaceuticals.
Industry: It is employed in the synthesis of various bioactive products and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl (2-ethoxybut-3-en-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various biological molecules, influencing their activity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate can be compared with other similar phosphonate compounds, such as:
Diethyl 3-butenylphosphonate: Similar in structure but differs in the position of the ethoxy group.
Diethyl (3-bromopropyl)phosphonate: Contains a bromine atom, which imparts different reactivity.
Diethyl (2-oxobutyl)phosphonate: Contains a ketone group, leading to different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
92509-28-9 |
|---|---|
Formule moléculaire |
C10H21O4P |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-3-ethoxybut-1-ene |
InChI |
InChI=1S/C10H21O4P/c1-6-10(5,12-7-2)15(11,13-8-3)14-9-4/h6H,1,7-9H2,2-5H3 |
Clé InChI |
DNZMLSLIICHNGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C=C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



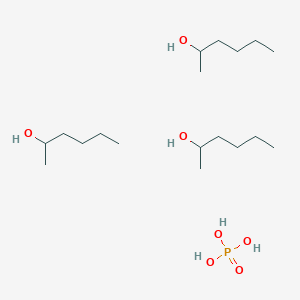
methanone](/img/structure/B14356844.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
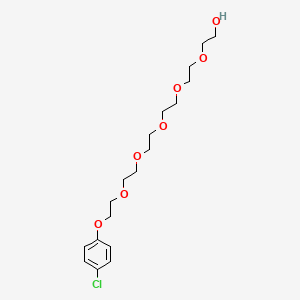

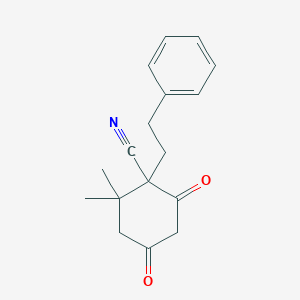
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
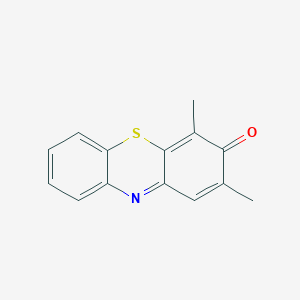
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
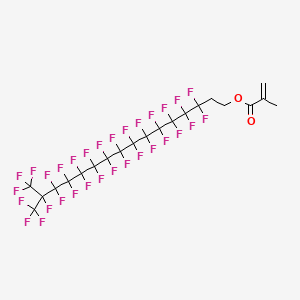
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
